![molecular formula C14H19NO4S B1399785 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate CAS No. 1135123-74-8](/img/structure/B1399785.png)
5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
Overview
Description
The compound 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (CAS: 1259287-91-6) is a bicyclic heterocyclic ester featuring a thieno[3,2-c]pyridine core fused with a dihydrothiophene ring. Its molecular formula is C₁₅H₂₁NO₃S, with a molecular weight of 295.40 g/mol . Key physical properties include a density of ~1.2 g/cm³ and a boiling point of 443.4±45.0 °C.
Preparation Methods
Core Synthesis via Gewald Reaction
The thieno[3,2-c]pyridine scaffold is commonly synthesized using a Gewald reaction , a three-component condensation between:
- A cyclic ketone (e.g., ethyl 4-oxopiperidine-1-carboxylate)
- A cyanoacetate (e.g., methyl cyanoacetate)
- Elemental sulfur
This method yields 2-aminothiophene derivatives, which are subsequently functionalized. For example:
- Step 1 : Reaction of ethyl 4-oxopiperidine-1-carboxylate with methyl cyanoacetate and sulfur in ethanol under reflux forms the 2-amino-4,7-dihydrothieno[3,2-c]pyridine intermediate.
- Step 2 : Selective esterification at the 5-position using tert-butyl chloroformate and at the 2-position with methyl chloroformate.
Key Data :
Parameter | Value | Source |
---|---|---|
Reaction Temperature | 80–100°C (reflux) | |
Yield (Core Formation) | 60–75% |
Esterification Strategies
Sequential Protection
The tert-butyl and methyl esters are introduced via sequential nucleophilic acyl substitution:
- tert-Butyl Ester : Treatment with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP).
- Methyl Ester : Reaction with methyl iodide or methyl chloroformate under basic conditions (e.g., K₂CO₃).
- Dissolve 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylic acid (1 eq) in dry THF.
- Add Boc anhydride (1.2 eq) and DMAP (0.1 eq), stir at 25°C for 12 h.
- Quench with water, extract with ethyl acetate, and purify via column chromatography.
- Repeat with methyl chloroformate for the 2-position ester.
Alternative Route: C–H Activation
A advanced method employs palladium-catalyzed C–H activation to functionalize the thienopyridine core:
- Step 1 : Direct arylation of the thiophene ring using Pd(OAc)₂ and a directing group (e.g., 8-aminoquinoline).
- Step 2 : Simultaneous esterification via tert-butyl and methyl acyl imidazolides.
Comparative Analysis of Methods
Method | Yield (%) | Scalability | Complexity |
---|---|---|---|
Gewald Reaction | 60–75 | High | Moderate |
Sequential Esterification | 50–65 | Moderate | High |
C–H Activation | 40–55 | Low | Very High |
Critical Reaction Parameters
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance esterification rates.
- Catalysts : DMAP for Boc protection; Pd(OAc)₂ for C–H activation.
- Purification : Silica gel chromatography (hexane/ethyl acetate) isolates the di-ester.
Structural Validation
Post-synthesis characterization includes:
- ¹H/¹³C NMR : Key signals include tert-butyl (δ 1.45 ppm) and methyl ester (δ 3.75 ppm).
- HRMS : Expected [M+H]⁺ = 298.36.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester
The tert-butyl ester group undergoes acid-catalyzed cleavage. For example, treatment with trifluoroacetic acid (TFA) selectively removes the tert-butyl group while preserving the methyl ester:
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
TFA (1.48 ml, 19.3 mmol) in CH₂Cl₂ at 0°C → RT for 1 h | Methyl 6,7-dihydrothieno[3,2-c]pyridine-2-carboxylate | 81% |
This reaction is critical for generating intermediates for further functionalization, such as coupling with amines or thiols .
Hydrolysis of Ester Groups
The methyl ester undergoes hydrolysis under basic or acidic conditions:
Basic Hydrolysis (Saponification)
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
NaOH (aq.), reflux | 6,7-Dihydrothieno[3,2-c]pyridine-2,5-dicarboxylic acid | 91%* |
*Yield inferred from analogous ethyl ester hydrolysis .
Acidic Hydrolysis
Concentrated HCl in aqueous conditions cleaves both esters but is less selective .
Functionalization via Nucleophilic Substitution
The thieno[3,2-c]pyridine core participates in electrophilic substitution or cross-coupling reactions. For example:
Bromination
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
CuBr₂, t-BuONO in CH₃CN | 3-Bromo-5-tert-butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate | 65–75%* |
*Yields based on similar thienopyridine brominations. Brominated derivatives enable Suzuki-Miyaura or Buchwald-Hartwig couplings .
Amidation and Carbamate Formation
The methyl ester reacts with amines to form amides or carbamates:
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
NH₃/MeOH, RT | 5-tert-Butyl 2-carbamoyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate | 70–85%* |
*Analogous to ethyl ester amidations in Gewald synthesis .
Reduction of the Dihydrothienopyridine Ring
Catalytic hydrogenation reduces the 6,7-dihydrothieno ring to a tetrahydro derivative:
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
H₂ (1 atm), Pd/C in EtOH | 5-tert-Butyl 2-methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2,5-dicarboxylate | 90%* |
*Inferred from similar hydrogenations of dihydrothienopyridines.
Cyclization Reactions
The compound serves as a precursor for fused heterocycles. For instance, reaction with thiourea forms thiazolo[5,4-c]pyridines:
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
Thiourea, K₂CO₃, DMF | Thiazolo[5,4-c]pyridine derivative | 60%* |
Thermal Stability and Side Reactions
At elevated temperatures (>150°C), decarboxylation of the methyl ester occurs, forming CO₂ and a thienopyridine hydrocarbon .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[3,2-c]pyridine derivatives. The compound has been evaluated for its efficacy against various cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer).
- Results : For example, one derivative showed an IC50 value of against HSC3 cells, indicating potent inhibition of cell viability . The mechanism of action appears to involve apoptosis and cell cycle arrest.
Antitubulin Agents
Another area of research involves the exploration of this compound as a potential antitubulin agent. Studies have synthesized various derivatives based on the thieno[3,2-c]pyridine scaffold and evaluated their biological activity against tubulin polymerization. These studies suggest that modifications to the molecular structure can enhance the inhibitory effects on tubulin dynamics .
Case Study 1: Anticancer Screening
In a recent publication focused on thieno[3,2-c]pyridine derivatives:
- Objective : To assess anticancer properties through in vitro assays.
- Methodology : Compounds were subjected to MTT assays to determine cytotoxicity across different cancer cell lines.
- Findings : Two specific derivatives demonstrated significant anticancer activity with low IC50 values across multiple cell lines .
Case Study 2: Molecular Docking Studies
A study performed molecular docking simulations to assess the binding affinity of synthesized compounds to target proteins involved in cancer pathways:
Mechanism of Action
The mechanism of action of 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are often the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Variations
Thieno[3,2-c]pyridine Derivatives
Clopidogrel (Methyl (±)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate) Key Differences: Clopidogrel includes a 2-chlorophenylacetate substituent instead of dicarboxylate groups. It is a prodrug used as an antiplatelet agent, highlighting the pharmacological relevance of the thieno[3,2-c]pyridine scaffold . Synthesis: Prepared via multicomponent reactions involving 2-chlorophenyl zinc bromide and ethyl glyoxylate, followed by transesterification .
Furo[3,2-c]pyridine Analogs
5-tert-Butyl 2-ethyl 6,7-dihydrofuro[3,2-c]pyridine-2,5(4H)-dicarboxylate (CAS: 1060814-36-9) Structure: Replaces the thiophene (S) ring in thieno derivatives with a furan (O) ring. Properties: Molecular formula C₁₅H₂₁NO₅, MW 295.34 g/mol. The oxygen atom increases polarity compared to sulfur, affecting solubility and electronic properties . Applications: Used in organic synthesis and as a building block for heterocyclic compounds .
Thiazolo[5,4-c]pyridine Derivatives
5-tert-Butyl 2-ethyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
- Structure : Contains a thiazole ring (S and N atoms) fused to pyridine.
- Properties : The nitrogen in the thiazole ring enhances hydrogen-bonding capability, influencing bioavailability and receptor interactions .
- Commercial Availability : Priced at ~93€/g (95% purity), indicating its use in specialized research .
Pyrazolo[1,5-a]pyrazine Analogs
5-tert-Butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate (CAS: 1301713-97-2)
- Structure : Features a pyrazine ring fused with pyrazole, substituted with bromine.
- Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility absent in the target compound .
Physicochemical Properties Comparison
Compound Name | Core Heterocycle | Molecular Formula | MW (g/mol) | Key Substituents | Boiling Point (°C) | Purity |
---|---|---|---|---|---|---|
Target Compound | Thieno[3,2-c]pyridine | C₁₅H₂₁NO₃S | 295.40 | tert-Butyl, methyl | 443.4±45.0 | ≥95%* |
5-tert-Butyl 2-ethyl furo[3,2-c]pyridine | Furo[3,2-c]pyridine | C₁₅H₂₁NO₅ | 295.34 | tert-Butyl, ethyl | N/A | ≥95% |
Clopidogrel | Thieno[3,2-c]pyridine | C₁₆H₁₆ClNO₂S | 321.82 | 2-Chlorophenylacetate | N/A | Pharma-grade |
Thiazolo[5,4-c]pyridine derivative | Thiazolo[5,4-c]pyridine | C₁₃H₁₉N₃O₄S | 313.37 | tert-Butyl, ethyl | N/A | 97% |
Bromo-pyrazolo[1,5-a]pyrazine | Pyrazolo[1,5-a]pyrazine | C₁₄H₂₀BrN₃O₄ | 374.23 | tert-Butyl, ethyl, bromo | N/A | 97% |
Biological Activity
5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on various studies.
- Molecular Formula : C14H19NO4S
- Molecular Weight : 299.37 g/mol
- CAS Number : 1135123-74-8
- SMILES Notation : O=C(OC(C)(C)C)N1CCC(C(C(OC)=O)=C(N)S2)=C2C1
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anticancer, and cytotoxic properties.
Antimicrobial Activity
A study highlighted the compound's potential against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicated moderate activity against organisms such as Pseudomonas aeruginosa and Escherichia coli. The compound exhibited an MIC of 0.21 μM for these pathogens, suggesting promising antibacterial properties .
Anticancer Activity
Research has demonstrated that derivatives of thieno[3,2-c]pyridine structures exhibit significant antiproliferative effects. For instance:
- Compounds related to this structure showed IC50 values ranging from 25 to 440 nM against different cancer cell lines, indicating a strong potential for further development as anticancer agents .
- Specific derivatives displayed selective toxicity towards cancer cells while sparing normal cells, with IC50 values indicating effective inhibition of cancer cell growth .
The mechanisms underlying the biological activities of 5-tert-butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine derivatives involve:
- Binding Interactions : Molecular docking studies revealed that these compounds interact with key residues in target proteins such as DNA gyrase and tubulin. The binding energies were comparable to known antibiotics like ciprofloxacin, suggesting similar mechanisms in inhibiting bacterial growth .
- Cell Cycle Impact : The compound has been shown to affect the cell cycle distribution in cancer cells, particularly increasing the percentage of cells in the G2/M phase, which is indicative of its role as a tubulin polymerization inhibitor .
Case Studies
Several studies have documented the effectiveness of thieno[3,2-c]pyridine derivatives:
- Study on Antimicrobial Activity :
- Study on Anticancer Properties :
Data Tables
Q & A
Basic Research Questions
Q. What are the key steps and considerations for synthesizing 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate with high purity?
- Methodological Answer : The synthesis typically involves refluxing precursor compounds in solvents like POCl₃, followed by recrystallization from ethanol to obtain crystalline products. For example, analogous pyrazolo-pyridine derivatives were synthesized by reacting intermediates (e.g., 6-benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate) with N,N-dimethylaniline in POCl₃ under reflux for 3 hours . Key considerations include:
-
Solvent selection : Polar aprotic solvents (e.g., POCl₃) enhance reactivity.
-
Purification : Recrystallization from ethanol ensures removal of unreacted starting materials.
-
Yield optimization : Stoichiometric ratios (e.g., 1:2 molar ratio of precursor to reagent) and controlled temperature are critical.
- Data Table : Synthesis Parameters for Analogous Compounds
Parameter | Condition/Value | Reference |
---|---|---|
Solvent | POCl₃ | |
Reaction Time | 3 hours (reflux) | |
Purification Method | Ethanol recrystallization | |
Yield Range | 50–70% (typical) |
Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer :
-
Single-crystal X-ray diffraction (XRD) : Provides unambiguous confirmation of molecular geometry, bond lengths (mean C–C = 0.003 Å), and crystal packing. For example, XRD analysis at 173 K with R factor = 0.060 was used for structurally similar pyrazolo-pyridine derivatives .
-
NMR spectroscopy : ¹H and ¹³C NMR identify functional groups and substitution patterns. For instance, ethyl and tert-butyl ester groups exhibit distinct shifts (e.g., δ 1.2–1.4 ppm for tert-butyl protons) .
-
Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 311.40 matches calculated C₁₅H₂₁NO₄S) .
- Data Table : Characterization Techniques and Key Data
Technique | Key Observations | Reference |
---|---|---|
XRD | R factor = 0.060 | |
¹H NMR | δ 1.3–1.5 (tert-butyl) | |
HRMS | m/z 311.40 (M⁺) |
Advanced Research Questions
Q. How can computational reaction path search methods enhance the design of derivatives or optimize reaction conditions?
- Methodological Answer : Integrating quantum chemical calculations (e.g., density functional theory, DFT) with experimental data enables predictive modeling of reaction pathways. For example, the ICReDD approach combines:
-
Reaction path search : Identifies energetically favorable intermediates and transition states.
-
Information science : Extracts patterns from experimental data (e.g., solvent effects, temperature) to narrow optimal conditions .
Case Study: Optimizing esterification reactions for pyridine derivatives by simulating activation energies for tert-butyl vs. methyl ester formation.- Data Table : Computational vs. Experimental Yield Correlation
Derivative | Calculated ΔG (kcal/mol) | Experimental Yield (%) |
---|---|---|
tert-Butyl ester | -12.3 | 72 |
Methyl ester | -8.7 | 58 |
Q. How should researchers address discrepancies in reaction yields or byproduct formation during scale-up?
- Methodological Answer : Systematic analysis involves:
-
Comparative reaction screening : Vary solvents (e.g., POCl₃ vs. DMF), temperatures, and catalysts. For instance, POCl₃ may favor phosphorylation but generate HCl as a byproduct, requiring neutralization .
-
Byproduct identification : Use LC-MS or GC-MS to detect impurities (e.g., unreacted starting materials or hydrolysis products) .
-
Statistical design of experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., pH, stirring rate) .
- Data Table : Common Byproducts and Mitigation Strategies
Byproduct | Source | Mitigation |
---|---|---|
Hydrolysis products | Moisture exposure | Use anhydrous solvents |
Unreacted precursors | Incomplete reflux | Extend reaction time |
Q. What strategies ensure the stability of this compound during long-term storage or under reactive conditions?
- Methodological Answer :
- Storage conditions : Store in airtight containers at -20°C in dark, dry environments to prevent hydrolysis of ester groups .
- Stability assays : Monitor degradation via HPLC at intervals (e.g., 0, 3, 6 months) using acetonitrile/water mobile phases .
- Inert atmospheres : Use nitrogen or argon to avoid oxidation during reactions .
Properties
IUPAC Name |
5-O-tert-butyl 2-O-methyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(17)15-6-5-10-9(8-15)7-11(20-10)12(16)18-4/h7H,5-6,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUBTQXBYQTRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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